molecular formula C14H14F3N3 B2447360 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-65-9

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2447360
CAS No.: 478049-65-9
M. Wt: 281.282
InChI Key: IQKPKZKBLUCSBG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps:

    Formation of the Nicotinonitrile Core: The starting material, often a substituted pyridine, undergoes nitrile formation through a reaction with cyanogen bromide or similar reagents.

    Introduction of the Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Pyrrolidinyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or amides depending on the extent of reduction.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the pyrrolidinyl group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-chloronicotinonitrile: Contains a chlorine atom instead of a trifluoromethyl group.

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)benzonitrile: Benzonitrile core instead of nicotinonitrile.

Uniqueness

The presence of the trifluoromethyl group in 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile imparts unique electronic properties, enhancing its stability and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

6-cyclopropyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)11-7-12(9-3-4-9)19-13(10(11)8-18)20-5-1-2-6-20/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPKZKBLUCSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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